molecular formula C13H18BrClFNO2 B13087773 (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride

(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride

Cat. No.: B13087773
M. Wt: 354.64 g/mol
InChI Key: AEFNOOZNJBFOTK-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a dimethylbutanoate moiety. This compound is often used in research settings due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents.

    Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the amino group.

    Esterification: The resulting amino compound is esterified with a dimethylbutanoate moiety to form the final product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride
  • Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

Uniqueness

(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C13H18BrClFNO2

Molecular Weight

354.64 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C13H17BrFNO2.ClH/c1-12(2,11(17)18-4)13(3,16)9-7-8(14)5-6-10(9)15;/h5-7H,16H2,1-4H3;1H/t13-;/m1./s1

InChI Key

AEFNOOZNJBFOTK-BTQNPOSSSA-N

Isomeric SMILES

C[C@@](C1=C(C=CC(=C1)Br)F)(C(C)(C)C(=O)OC)N.Cl

Canonical SMILES

CC(C)(C(=O)OC)C(C)(C1=C(C=CC(=C1)Br)F)N.Cl

Origin of Product

United States

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